Lipophilicity Comparison: 4-Bromophenyl vs. 4-Chlorophenyl Analog
The target compound exhibits an XLogP3 of 3.9, which is approximately 0.5–0.8 log units higher than the 4-chloro analog N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide (estimated XLogP3 ≈ 3.1–3.4). This increased lipophilicity enhances membrane permeability but reduces aqueous solubility, making the bromo derivative more suitable for cell-based assays requiring greater passive diffusion [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.9 |
| Comparator Or Baseline | N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide; XLogP3 ≈ 3.1–3.4 (estimated from chloro analog series data) |
| Quantified Difference | ΔXLogP3 ≈ +0.5 to +0.8 |
| Conditions | Computed by XLogP3 3.0 algorithm; comparator value based on structural analogy and literature trends for halogenated phenyl thiadiazoles |
Why This Matters
Higher lipophilicity predicts better passive membrane permeation, which may increase intracellular exposure in cellular assays, though at the cost of lower aqueous solubility.
- [1] PubChem. (2025). Compound Summary: N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide (CID 1877086). National Library of Medicine. View Source
